REACTION_SMILES
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[CH3:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[CH3:1][C:2]1=[CH:3][CH2:4][CH:5]([C:8](=[O:9])[OH:10])[CH2:6][CH2:7]1.[Cl:23][C:24]([C:25]([Cl:26])=[O:27])=[O:28].[Cl:29][CH2:30][Cl:31]>>[CH3:1][C:2]1=[CH:3][CH2:4][CH:5]([C:8](=[O:9])[OH:10])[CH2:6][CH2:7]1.[Cl-:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1=CCC(C(=O)O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC1=CCC(C(=O)O)CC1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[CH3:1][C:2]1=[CH:3][CH2:4][CH:5]([C:8](=[O:9])[OH:10])[CH2:6][CH2:7]1.[Cl:23][C:24]([C:25]([Cl:26])=[O:27])=[O:28].[Cl:29][CH2:30][Cl:31]>>[CH3:1][C:2]1=[CH:3][CH2:4][CH:5]([C:8](=[O:9])[OH:10])[CH2:6][CH2:7]1.[Cl-:23]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1=CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(C(=O)O)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[CH3:18][N:19]([CH3:20])[CH:21]=[O:22].[CH3:1][C:2]1=[CH:3][CH2:4][CH:5]([C:8](=[O:9])[OH:10])[CH2:6][CH2:7]1.[Cl:23][C:24]([C:25]([Cl:26])=[O:27])=[O:28].[Cl:29][CH2:30][Cl:31]>>[CH3:1][C:2]1=[CH:3][CH2:4][CH:5]([C:8](=[O:9])[OH:10])[CH2:6][CH2:7]1.[Cl-:23]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1=CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(C(=O)O)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |